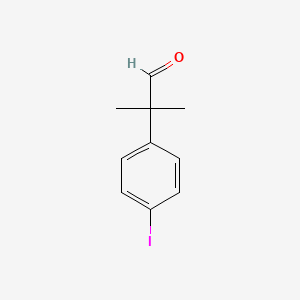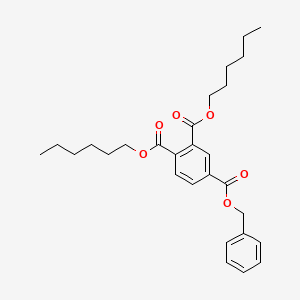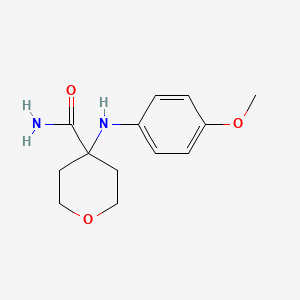![molecular formula C20H25N3O2 B13865985 7-(benzylamino)-3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B13865985.png)
7-(benzylamino)-3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-6,7-dihydro-7-[(2-phenylmethyl)amino]-1H-cyclopentapyrimidine-2,4(3H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a cyclopentapyrimidine core structure, which is fused with a cyclohexyl group and a phenylmethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-6,7-dihydro-7-[(2-phenylmethyl)amino]-1H-cyclopentapyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopentapyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the cyclopentapyrimidine core. This can be achieved through the reaction of cyclohexanone with urea and formaldehyde under acidic conditions.
Introduction of the Phenylmethylamino Group: The next step involves the introduction of the phenylmethylamino group. This can be done by reacting the intermediate with benzylamine in the presence of a suitable catalyst.
Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexyl-6,7-dihydro-7-[(2-phenylmethyl)amino]-1H-cyclopentapyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-6,7-dihydro-7-[(2-phenylmethyl)amino]-1H-cyclopentapyrimidine-2,4(3H,5H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, antiviral, or anticancer activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Research: Researchers investigate the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-6,7-dihydro-7-[(2-phenylmethyl)amino]-1H-cyclopentapyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclohexyl-2-hydrazinyl-7-(phenylmethyl)-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one: This compound shares a similar core structure but differs in the presence of a hydrazinyl group and a thieno ring.
8-Benzoyl-2-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-1,6,7(2H)-trione: Another related compound with a pyrrolo[1,2-a]pyrazine core and benzoyl and phenyl groups.
Uniqueness
3-Cyclohexyl-6,7-dihydro-7-[(2-phenylmethyl)amino]-1H-cyclopentapyrimidine-2,4(3H,5H)-dione is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C20H25N3O2 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
7-(benzylamino)-3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H25N3O2/c24-19-16-11-12-17(21-13-14-7-3-1-4-8-14)18(16)22-20(25)23(19)15-9-5-2-6-10-15/h1,3-4,7-8,15,17,21H,2,5-6,9-13H2,(H,22,25) |
Clave InChI |
PBDUGLIMFCWXND-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(=O)C3=C(C(CC3)NCC4=CC=CC=C4)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13865915.png)











